1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H |
InChI Key |
IOMPEGAETIEYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Acylation of Indole Nitrogen
Indole undergoes acylation with 4-fluorobenzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step leverages the nucleophilicity of the indole nitrogen, which is deprotonated under basic conditions to facilitate attack on the acyl chloride.
Reaction Conditions
-
Solvent : DMF
-
Base : K₂CO₃ (2.5–3.0 equiv)
-
Workup : Precipitation in ice-cold water, filtration, and recrystallization.
This method yields 1-(4-fluorobenzoyl)-1H-indole as an intermediate.
Step 2: Vilsmeier-Haack Formylation at C3
The intermediate is subjected to the Vilsmeier-Haack reaction, a robust method for introducing formyl groups onto aromatic systems. The Vilsmeier reagent, prepared from DMF and phosphorus oxychloride (POCl₃), generates an electrophilic chloroiminium ion that targets the electron-rich C3 position of indole.
Reaction Conditions
-
Vilsmeier Reagent : DMF (3.0 equiv) + POCl₃ (1.2 equiv) at 0–5°C.
-
Reaction Time : 1–2 hours at room temperature, followed by 5–8 hours under reflux.
-
Workup : Neutralization with saturated Na₂CO₃ (pH 8–9), filtration, and recrystallization.
Key Data
Step 1: Vilsmeier-Haack Formylation of Indole
Indole-3-carbaldehyde is synthesized via the Vilsmeier-Haack reaction using unsubstituted indole. While this method is well-established, subsequent N1-acylation faces challenges due to the electron-withdrawing nature of the aldehyde group, which reduces the nucleophilicity of the indole nitrogen.
Step 2: Acylation of Indole-3-carbaldehyde
Acylation requires harsher conditions, such as elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours), to achieve moderate yields (40–60%).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Acylation : 80°C for 16 hours ensures complete conversion without side reactions like over-acylation.
-
Formylation : Reflux (100–110°C) for 5–8 hours optimizes electrophilic substitution.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Methods
Challenges and Limitations
-
Regioselectivity : Competing formylation at C2 or C4 positions may occur if reaction conditions are suboptimal.
-
Electron-Withdrawing Effects : The 4-fluorobenzoyl group slightly deactivates the indole ring, necessitating vigorous Vilsmeier-Haack conditions.
-
Workup Complexity : Neutralization and recrystallization steps require precise pH control to avoid decomposition .
Chemical Reactions Analysis
Vilsmeier-Haack Formylation
The aldehyde group at C3 is installed via the Vilsmeier-Haack reaction :
C–H Functionalization via Palladium Catalysis
The aldehyde group acts as a directing group for regioselective C–H activation:
| Reaction Type | Conditions | Position Selectivity | Yield | Source |
|---|---|---|---|---|
| C4-Arylation | Pd(OAc)₂, AgOAc, TFA in HFIP, 65–120°C | C4 | 73–76% | |
| C2-Arylation | Decarboxylation followed by Pd-catalyzed coupling | C2 | 65% |
Mechanistic Insights :
-
The aldehyde directs palladium to C4 via a cyclometalated Pd(II) intermediate .
-
Oxidative addition with aryl iodides forms Pd(IV) species, enabling reductive elimination for bond formation .
Reductive Amination
The aldehyde undergoes condensation with amines followed by reduction:
-
Reactants : Primary amines (e.g., thiophen-2-ylmethanamine, 4-fluorobenzylamine) .
-
Conditions : Ethanol, p-TsOH, 80°C → NaBH₄ reduction at 0°C .
-
Products : Secondary amines (e.g., N-alkyl-indole-3-methanamines) .
Schiff Base Formation
-
Reactants : Amines (e.g., benzylamine)
-
Conditions : Ethanol, RT, no catalyst required.
Electrophilic Substitution at Indole Core
The electron-rich indole ring participates in electrophilic reactions:
| Reaction | Electrophile | Position | Notes |
|---|---|---|---|
| Halogenation | Br₂, NBS | C5 | Enhanced by fluorine’s -I effect |
| Nitration | HNO₃/H₂SO₄ | C5/C7 | Meta-directing effect of fluorine |
Fluorobenzoyl Group Reactivity
The 4-fluorobenzoyl moiety influences reactivity through electronic effects:
-
Hydrolysis : Resistant under basic conditions due to fluorine’s electron-withdrawing nature.
-
Nucleophilic Acyl Substitution : Limited reactivity unless activated by strong nucleophiles (e.g., Grignard reagents).
Comparative Reactivity Table
| Reaction Type | Position Modified | Key Functional Group Involved | Catalytic System |
|---|---|---|---|
| C–H Arylation | C4 | Aldehyde (DG) | Pd(OAc)₂/AgOAc/TFA |
| Reductive Amination | C3 (Aldehyde) | Aldehyde | NaBH₄ |
| N-Acylation | N1 | Indole NH | NaH/DMF |
Scientific Research Applications
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde integrates an indole structure with a fluorobenzoyl moiety and an aldehyde functional group. The Indole ring is a significant scaffold in medicinal chemistry, found in various natural products and pharmaceuticals. The introduction of a fluorine atom can enhance the compound's biological activity and lipophilicity, potentially leading to improved pharmacokinetic properties.
Pharmaceutical Development
This compound has potential applications in pharmaceutical development as a precursor for synthesizing novel pharmaceuticals. Compounds containing indole structures are often associated with anti-cancer, anti-inflammatory, and antimicrobial properties. The fluorine substitution may enhance these activities due to increased electron-withdrawing effects and altered lipophilicity, which can improve cellular uptake and binding affinity to biological targets.
Interaction Studies Interaction studies involving this compound have demonstrated its potential as a bioactive molecule. Research indicates that it may interact with specific biological macromolecules, influencing pathways related to cell growth and apoptosis. These interactions are crucial for understanding its therapeutic potential and mechanisms of action.
Structural Comparison with Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its dual functionality as both an aldehyde and a fluorinated benzoyl derivative, which may enhance its reactivity and biological profile compared to other similar compounds.
Comparison Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Indole-3-carboxaldehyde | Indole ring with carboxaldehyde | Anti-cancer, anti-inflammatory |
| 4-Fluorobenzaldehyde | Benzaldehyde with fluorine | Antimicrobial, potential anti-cancer |
| 5-Fluoroindole | Indole ring with fluorine | Neuroprotective properties |
| 2-(4-Fluorobenzoyl)-indole | Indole ring with a fluorobenzoyl moiety | Similar pharmacological profiles |
Potential Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological pathways, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
1-(4-Fluoro-benzyl)-1H-indole-3-carbaldehyde (CAS: 192997-23-2)
- Structure : Differs by having a benzyl (CH₂-C₆H₄F) group instead of benzoyl (CO-C₆H₄F).
- Impact : The benzyl group is less electron-withdrawing than benzoyl, reducing the electrophilicity of the indole ring. This may lower reactivity in nucleophilic additions compared to the target compound .
- Physicochemical Properties :
4-Fluoro-1H-indole-3-carbaldehyde
- Structure : Lacks the benzoyl group, with only a fluorine atom on the indole ring.
- Synthesized via Vilsmeier-Haack formylation (POCl₃/DMF) .
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Compound 4c)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key IR Peaks (cm⁻¹) | Melting Point (°C) |
|---|---|---|---|---|
| 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde* | C₁₆H₁₀FNO₂ | 283.26 | ~1670 (C=O), 1600 (C=N) | Not reported |
| 1-(4-Fluoro-benzyl)-1H-indole-3-carbaldehyde | C₁₆H₁₂FNO | 253.27 | 2762 (C-H aldehyde), 1628 (C=O) | 116–117 |
| 4-Fluoro-1H-indole-3-carbaldehyde | C₉H₆FNO | 163.15 | 3112 (C-H), 1670 (C=O) | Not reported |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) | C₁₇H₁₂N₂O₂ | 276.29 | 1628 (C=O), 1557 (C=N) | Not reported |
*Predicted based on analogs .
Q & A
Basic: What are the standard synthetic routes for 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde?
The synthesis typically involves two key steps: indole core functionalization and benzoylation .
- Step 1 : Formylation at the indole C3 position using the Vilsmeier-Haack reaction (POCl₃/DMF), as demonstrated for analogous compounds .
- Step 2 : Substitution at the indole N1 position with 4-fluorobenzoyl chloride in the presence of a base (e.g., NaOH) .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- Crystallography :
Advanced: How to address discrepancies between theoretical and experimental data in structural analysis?
Discrepancies (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects or refinement errors.
- Validation Tools : Use PLATON to check for missed symmetry, twinning, or hydrogen-bonding inconsistencies .
- Dynamic Analysis : Compare experimental SC-XRD data with DFT-optimized geometries (e.g., using Gaussian09) to identify steric/electronic distortions .
- Data Repetition : Re-measure crystals from different batches to rule out experimental artifacts .
Advanced: How to design derivatives for improved biological activity?
- Structural Modifications :
- Activity Screening :
- Antimicrobial Assays : Use broth microdilution (e.g., against S. aureus and E. coli) with MIC values compared to parent compound .
- Docking Studies : Target enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to predict binding modes .
Advanced: What strategies resolve contradictions in biological assay results?
- Purity Verification : Perform HPLC (C18 column, MeCN/H₂O gradient) to confirm >95% purity .
- Dose-Response Curves : Repeat assays with varying concentrations (0.1–100 µM) to identify non-linear effects .
- Mechanistic Studies : Use fluorescence probes (e.g., ANS for hydrophobic interactions) to validate target engagement .
Basic: What are the key considerations in optimizing reaction conditions for its synthesis?
- Solvent Choice : Polar aprotic solvents (DMF, DCE) enhance electrophilic substitution but may require strict anhydrous conditions .
- Catalyst Screening : NaBH(OAc)₃ improves reductive amination yields compared to NaBH₄ .
- Byproduct Mitigation : Monitor reaction progress via TLC (silica, hexane/EtOAc 3:1) to isolate intermediates before side reactions occur .
Advanced: How to use computational methods in validating crystal structures?
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···O contacts) to explain packing motifs .
- ADP Validation : Check anisotropic displacement parameters (ADPs) for unrealistic thermal motion using OLEX2 .
- Twinned Data : Apply the HKLF5 format in SHELXL to refine twinned crystals and improve R-factors .
Advanced: How to analyze reaction mechanisms for byproduct formation during synthesis?
- LC-MS Tracking : Identify intermediates (e.g., over-oxidized aldehydes) with m/z matching theoretical values .
- Kinetic Studies : Vary reaction time/temperature to isolate intermediates (e.g., Schiff bases) for NMR characterization .
- DFT Calculations : Map energy barriers for competing pathways (e.g., benzoylation vs. hydrolysis) using Gaussian09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
